2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with specific aldehydes and ammonium acetate in a one-pot, three-component reaction . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with light, leading to reversible structural changes. The nitrophenyl group plays a crucial role in this photochromic behavior, where UV light induces a transition between different isomeric forms . These changes can affect the compound’s optical properties, making it useful in various applications.
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include other photochromic materials like diarylethenes and azobenzenes this compound is unique due to its specific structural features and the presence of both a nitrophenyl group and a benzonitrile moiety
Properties
CAS No. |
823227-12-9 |
---|---|
Molecular Formula |
C19H10N2O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[6-(4-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H10N2O2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(14-12-16)21(22)23/h1-2,5-6,9-14H |
InChI Key |
DZSZJSHJRAAJRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.